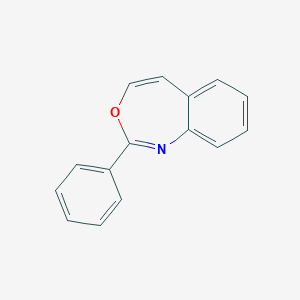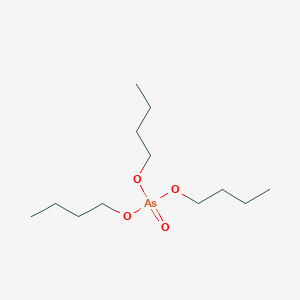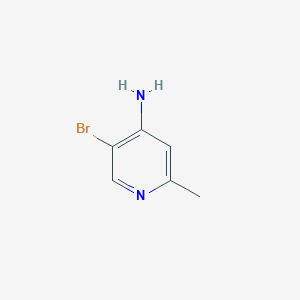
Dimethylstilbestrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylstilbestrol is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but has distinct properties and applications. This compound is known for its estrogenic activity and has been studied for various biological and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylstilbestrol can be synthesized through several methods. One common route involves the condensation of p-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions typically include the use of strong bases such as sodium hydroxide and methylating agents like methyl iodide .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethylstilbestrol undergoes various chemical reactions, including:
Oxidation: The aromatic rings of this compound can be hydroxylated, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds in the stilbene structure to single bonds, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Applications De Recherche Scientifique
Dimethylstilbestrol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying estrogenic activity and receptor binding.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and cancer treatment.
Mécanisme D'action
Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The molecular targets include the female reproductive tract, mammary glands, and other estrogen-responsive tissues. The pathways involved include the activation of estrogen-responsive genes and the modulation of various signaling cascades .
Comparaison Avec Des Composés Similaires
Diethylstilbestrol: A closely related compound with similar estrogenic activity but different pharmacokinetics and potency.
Estradiol: A natural estrogen with higher receptor affinity and different metabolic pathways.
Estriol: A weaker estrogen with distinct biological effects and clinical applications.
Uniqueness of Dimethylstilbestrol: this compound is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic profile. Compared to diethylstilbestrol, it has a lower affinity for estrogen receptors but exhibits different tissue-specific effects, making it valuable for specific research and therapeutic applications .
Propriétés
Numéro CAS |
13366-36-4 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |
InChI |
InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |
Clé InChI |
XPINIPXARSNZDM-VAWYXSNFSA-N |
SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES isomérique |
C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
SMILES canonique |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
| 13366-36-4 552-80-7 |
|
Synonymes |
alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















